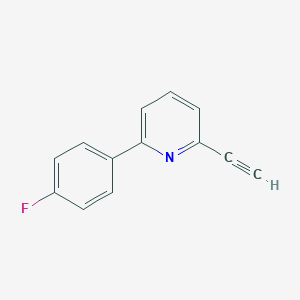

2-Ethynyl-6-(4-fluorophenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. nih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, render the pyridine ring electron-deficient and impart a dipole moment. This inherent polarity and the ability of the nitrogen to act as a hydrogen bond acceptor are crucial to its diverse applications.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in the molecular architecture of numerous therapeutic agents. nih.gov The pyridine ring can be found in a wide range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs. nih.gov Its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, makes it an invaluable component in drug design.

Beyond pharmaceuticals, pyridine and its derivatives are integral to materials science. They serve as building blocks for polymers, dyes, and ligands in catalysis. uobabylon.edu.iq The electronic nature of the pyridine ring can be finely tuned through substitution, allowing for the development of materials with specific optical and electronic properties.

Role of Ethynyl (B1212043) and Fluorophenyl Substituents in Pyridine Derivatives

The introduction of ethynyl and fluorophenyl substituents onto a pyridine ring significantly modulates its physicochemical properties.

The ethynyl group (-C≡CH) is a linear, rigid functional group that can extend the π-conjugated system of the pyridine ring. This extension influences the electronic and photophysical properties of the molecule. The sp-hybridized carbons of the ethynyl group are more electronegative than sp2-hybridized carbons, leading to an electron-withdrawing inductive effect. Furthermore, the triple bond can participate in a variety of chemical transformations, most notably the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. nih.govlibretexts.orgwikipedia.org This reaction allows for the facile synthesis of more complex arylalkynyl structures. nih.gov

Historical Context of Related Pyridine Architectures in Research

The synthesis of substituted pyridines has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The Hantzsch pyridine synthesis , first reported in 1881, is a classic method for the construction of dihydropyridines, which can then be oxidized to pyridines. Another foundational method is the Chichibabin pyridine synthesis , developed in 1924, which involves the condensation of aldehydes or ketones with ammonia (B1221849).

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized pyridines. The Sonogashira coupling , discovered in the 1970s, has become an indispensable tool for the preparation of arylalkynyl pyridines. libretexts.orgwikipedia.org This palladium- and copper-catalyzed reaction allows for the direct coupling of terminal alkynes with aryl or vinyl halides, providing a modular and efficient route to these compounds. nih.gov

Overview of Research Trajectories for Arylalkynyl Pyridines

Research into arylalkynyl pyridines is progressing along several key trajectories, primarily in the fields of medicinal chemistry and materials science.

In medicinal chemistry , arylalkynyl pyridine derivatives are being investigated as potent inhibitors of various kinases. researchgate.netnih.gov The rigid ethynyl linker can position the aryl group in specific orientations within the active site of an enzyme, leading to high binding affinity and selectivity. Pyrazolopyridine-based compounds, which share structural similarities, have shown promise as kinase inhibitors for anticancer therapy. nih.gov

In materials science , the extended π-conjugation and tunable electronic properties of arylalkynyl pyridines make them attractive candidates for applications in organic electronics. nih.gov These molecules are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The ability to modify the pyridine ring and the aryl substituent allows for the rational design of materials with tailored optoelectronic properties.

Data Tables

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Ethynylpyridine | C₇H₅N | 103.12 | - |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | 193-195 |

| 4-Fluorophenylacetylene | C₈H₅F | 120.12 | 134-135 |

Data for 4-Ethynylpyridine obtained from PubChem. nih.gov

Table 2: Representative Sonogashira Coupling Reactions for the Synthesis of Arylalkynyl Pyridines

| Pyridine Halide | Alkyne | Catalyst System | Yield (%) |

| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | >95 |

| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | >95 |

| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 75 |

This table presents representative data and is not an exhaustive list.

Structure

3D Structure

Properties

Molecular Formula |

C13H8FN |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-ethynyl-6-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C13H8FN/c1-2-12-4-3-5-13(15-12)10-6-8-11(14)9-7-10/h1,3-9H |

InChI Key |

GYSMFZAPTSTOSP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC(=CC=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 6 4 Fluorophenyl Pyridine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-Ethynyl-6-(4-fluorophenyl)pyridine is highly dependent on the efficient preparation of its key building blocks. These precursors are designed to introduce the necessary functionalities, namely the pyridine (B92270) core, the 4-fluorophenyl group, and a reactive site for the introduction of the ethynyl (B1212043) group.

Synthesis of Halogenated Pyridine Intermediates

A crucial precursor for the synthesis of the target compound is a pyridine ring substituted with a halogen atom at the 2-position and a 4-fluorophenyl group at the 6-position. The halogen, typically bromine or chlorine, serves as a leaving group in the subsequent cross-coupling reaction to introduce the ethynyl moiety.

One of the primary methods for the synthesis of such intermediates is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction involves the coupling of a dihalopyridine, such as 2,6-dibromopyridine, with (4-fluorophenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like sodium carbonate or potassium phosphate. This method allows for the regioselective introduction of the 4-fluorophenyl group at one of the halogenated positions of the pyridine ring, yielding 2-bromo-6-(4-fluorophenyl)pyridine. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side products. nih.gov

Another approach involves the synthesis of substituted pyridines from acyclic precursors. For instance, a multi-step synthesis can be employed starting from readily available materials to construct the 2-aryl-6-halopyridine scaffold. This can involve condensation reactions to form the pyridine ring followed by halogenation at the desired position.

Synthesis of Fluorophenyl-Containing Precursors

The synthesis of 4-fluorophenylacetylene is a key step, as it provides the ethynyl-fluorophenyl fragment of the target molecule. A common method for its preparation is the Sonogashira coupling of a protected acetylene (B1199291), such as trimethylsilylacetylene, with a 4-fluorohaloarene, typically 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.org Following the coupling, the trimethylsilyl (B98337) protecting group is removed under basic or fluoride-mediated conditions to yield 4-fluorophenylacetylene.

Alternatively, 4-fluorophenylacetylene can be synthesized from 4-fluoroacetophenone via a multi-step sequence. This can involve the formation of a vinylidene dihalide followed by elimination to generate the terminal alkyne.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The final and most critical step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine and the ethynylphenyl moieties. The Palladium-catalyzed Sonogashira coupling reaction is the most widely employed and efficient method for this transformation. libretexts.org

Palladium-Catalyzed Sonogashira Coupling Approaches

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds and is particularly well-suited for the synthesis of arylalkynes. wikipedia.orglibretexts.org The reaction typically employs a palladium(0) catalyst, a copper(I) iodide co-catalyst, and an amine base in an organic solvent. scirp.org There are two main strategies for the Sonogashira coupling to synthesize this compound, which differ in the disconnection of the target molecule.

This approach involves the reaction of a pre-functionalized 2-halo-6-(4-fluorophenyl)pyridine with 4-fluorophenylacetylene. The halogen atom on the pyridine ring (typically Br or I) undergoes oxidative addition to the palladium(0) catalyst, followed by transmetalation with the copper acetylide of 4-fluorophenylacetylene and subsequent reductive elimination to afford the final product. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, are critical for achieving high yields. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. scirp.org Copper(I) iodide is the most common co-catalyst, and bases such as triethylamine (B128534) or diisopropylamine (B44863) are typically used. The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). scirp.orgsoton.ac.uk

An alternative strategy involves the coupling of a 2-ethynylpyridine (B158538) derivative with a 4-fluorohaloarene, such as 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene. In this scenario, the 2-ethynylpyridine can be prepared from the corresponding 2-halopyridine via a Sonogashira reaction with a protected acetylene, followed by deprotection.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms, making it highly suitable for the synthesis of 2-arylpyridines. nih.govresearchgate.net This strategy can be adapted to synthesize this compound through a sequential coupling approach. A plausible route involves starting with a di-halogenated pyridine, such as 2,6-dibromopyridine. One halogen is selectively coupled with (4-fluorophenyl)boronic acid, followed by a subsequent Sonogashira coupling to introduce the ethynyl group. Alternatively, a 2-halo-6-ethynylpyridine intermediate could be coupled with the boronic acid.

The success of the Suzuki-Miyaura coupling hinges on the choice of catalyst, ligand, and base. nih.gov Palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are commonly employed. The use of specific ligands can be critical, particularly for heteroaryl couplings, to prevent catalyst deactivation and promote efficient transmetalation and reductive elimination. nih.gov The combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be essential for promoting the coupling of challenging substrates like pentafluorophenylboronic acid, suggesting its potential utility in reactions involving fluorinated aryl boronic acids. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form 2-Arylpyridines

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | (4-Fluorophenyl)boronic acid | Pd(0)/C, PPh₃ | Na₂CO₃ | Toluene/H₂O | Reflux | High |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89 nih.gov |

| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, Ligand 1 | KF | Dioxane | 80-100 | 74-82 nih.gov |

This table presents generalized and specific examples from the literature to illustrate typical reaction conditions.

Heck Reaction and Related Coupling Protocols

The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, typically forming a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org While not a direct method for introducing an ethynyl group, the Heck reaction can be a key step in synthesizing precursors or analogues of this compound. For instance, a 2-halo-6-(4-fluorophenyl)pyridine intermediate could be coupled with an alkene like ethylene, followed by subsequent chemical transformations to generate the alkyne functionality.

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and β-hydride elimination to release the product and regenerate the catalyst. youtube.com The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and selectivity. organic-chemistry.org Phosphine-free palladium systems, such as those using Pd(OAc)₂ or Pd(L-proline)₂, have been developed to create more cost-effective and environmentally benign protocols. organic-chemistry.org Intramolecular Heck reactions are particularly useful for constructing cyclic and polycyclic systems. youtube.com

A halide-free variation of the Heck reaction employs arylboronic acids as the arylating agent, which can be an environmentally friendlier alternative to aryl halides. nih.gov This process often requires an oxidant, such as a Cu(II) salt, to regenerate the active Pd(II) catalyst from the Pd(0) formed during the reaction. nih.gov

Table 2: General Conditions for Mizoroki-Heck Reactions

| Aryl Halide/Triflate | Alkene | Catalyst | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Aryl Iodide | Activated Alkene | Pd(OAc)₂ | NaOAc | DMF | 100 |

| Aryl Bromide | n-Butyl Acrylate | Pd/Phosphine-Imidazolium | Base | Various | High |

| Aryl Halide | Olefin | Pd(II)-SPO complex (6) | Base | Toluene | 110 beilstein-journals.org |

This table provides an overview of typical components used in Heck reactions.

Multi-Component Reactions for Pyridine Ring Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. ymerdigital.com Various classical MCRs, such as the Hantzsch and Bohlmann-Rahtz syntheses, are used for constructing the pyridine core. acsgcipr.org These reactions typically involve condensation, Michael addition, and cyclization/elimination or oxidation sequences. acsgcipr.org

Synthesizing a specifically 2,6-disubstituted pyridine like this compound via an MCR would require careful selection of precursors that can provide the desired substitution pattern. For example, a modified Bohlmann-Rahtz synthesis could theoretically involve the condensation of an enamine derived from a β-keto ester with a propiolaldehyde derivative and 4-fluorobenzaldehyde, using ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. ymerdigital.com Another approach involves a [4+2] cycloaddition or a sequence involving aza-Wittig reactions followed by 6π-electrocyclization. ymerdigital.comorganic-chemistry.org

The development of catalyst-free and transition-metal-free MCRs represents a green chemistry approach to pyridine synthesis, often proceeding through Claisen-Schmidt condensation followed by Michael addition and cyclization. ymerdigital.com

Table 3: Examples of Multi-Component Pyridine Syntheses

| Reaction Type | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hantzsch-type | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Acid or base / Heat | 1,4-Dihydropyridine (requires oxidation) |

| Bohlmann-Rahtz | Enamine, α,β-Unsaturated Ketone | Heat | Substituted Pyridine acsgcipr.org |

| Kröhnke | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Acetic Acid | 2,4,6-Triarylpyridine |

This table illustrates the diversity of MCR strategies for assembling pyridine rings.

Nucleophilic Aromatic Substitution Routes to this compound Analogues

Nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize pyridine rings, which are inherently electron-deficient and thus activated towards nucleophilic attack, particularly at the C2 and C4 positions. nih.gov This method is especially effective when the ring contains strong electron-withdrawing groups and a good leaving group, typically a halide. libretexts.orgyoutube.com

For the synthesis of analogues, a common starting material is a dihalopyridine, such as 2,6-dichloropyridine. One of the chloro groups can be selectively substituted by a nucleophile. While direct substitution with a (4-fluorophenyl) carbanion (e.g., from an organolithium or Grignard reagent) is possible, these reactions can sometimes lack selectivity. A more controlled approach might involve substitution with a different nucleophile, like an amine or an alkoxide. youtube.com The reaction proceeds through a highly stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

The reactivity of the leaving group in SNAr reactions on activated rings often follows the order F > Cl > Br > I, which is inverse to the trend seen in SN1/SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

Table 4: General Principles of SNAr on Pyridine Derivatives

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative youtube.com |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room Temp | 2,4,6-Trinitrophenol libretexts.org |

| Pentafluorobiphenyl | N-, O-, S-nucleophiles | N/A | para-Substituted product nih.gov |

This table highlights key features and examples of nucleophilic aromatic substitution.

Post-Synthetic Modifications of this compound Derivatives

The terminal alkyne functionality in this compound serves as a versatile handle for a wide range of post-synthetic modifications, allowing for the creation of diverse molecular architectures. Two of the most prominent reactions involving the ethynyl group are the Sonogashira coupling and the azide-alkyne cycloaddition ("click chemistry").

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This allows for the extension of the π-conjugated system by coupling the 2-ethynylpyridine core with various aryl or heteroaryl halides, leading to more complex structures. researchgate.net The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper catalyst, such as alkyne homocoupling. organic-chemistry.org

The azide-alkyne Huisgen cycloaddition , particularly the copper(I)-catalyzed version (CuAAC), is the quintessential "click" reaction. organic-chemistry.orgwikipedia.org It provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. This reaction is known for its high yield, broad functional group tolerance, and simple reaction conditions, often running effectively in aqueous media. organic-chemistry.org Notably, 2-ethynylpyridine itself has been shown to act as a promoting ligand in CuAAC reactions, accelerating the formation of the triazole product. thieme-connect.com

Table 5: Key Post-Synthetic Modifications of Terminal Alkynes

| Reaction Name | Reagents | Catalyst System | Product |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Disubstituted Alkyne wikipedia.org |

| CuAAC ("Click" Chemistry) | Organic Azide | Cu(I) source (e.g., CuCl, or CuSO₄/Na-Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole organic-chemistry.orgthieme-connect.com |

| Glaser Coupling | O₂, Amine | Cu(I) or Cu(II) salt | Symmetrical 1,3-Butadiyne (Homocoupling) |

This table summarizes important transformations of the ethynyl group.

Chemical Reactivity and Transformation Pathways of 2 Ethynyl 6 4 Fluorophenyl Pyridine

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of reactions that involve the addition of reagents across the bond or its participation in coupling and cycloaddition processes.

Addition Reactions to the Triple Bond

While specific studies on the addition reactions of 2-Ethynyl-6-(4-fluorophenyl)pyridine are not extensively documented, the reactivity of the ethynyl group can be inferred from the well-established chemistry of terminal alkynes. These reactions typically involve the breaking of the pi bonds of the triple bond and the formation of new single bonds.

Common addition reactions that terminal alkynes undergo include hydrogenation, halogenation, and hydrohalogenation. For instance, hydrogenation over a metal catalyst such as palladium or platinum would be expected to reduce the triple bond to a double bond (alkene) and subsequently to a single bond (alkane). The stereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions.

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would also be anticipated. These reactions proceed via electrophilic addition mechanisms, where the electron-rich alkyne attacks the electrophilic species. The regioselectivity of hydrohalogenation would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already bears a hydrogen atom.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgthieme-connect.comorganic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme-connect.comthieme-connect.com The pyridine (B92270) moiety in the molecule can act as a ligand, potentially influencing the catalytic activity. organic-chemistry.orgthieme-connect.comthieme-connect.com

The CuAAC reaction is known for its high yields, mild reaction conditions (often proceeding in water at room temperature), and tolerance of a wide variety of functional groups. organic-chemistry.orgorganic-chemistry.org This makes it a powerful tool for the synthesis of complex molecules and for applications in materials science and bioconjugation. nih.gov The general scheme for the CuAAC reaction involving a 2-ethynylpyridine (B158538) derivative is depicted below.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2-Ethynylpyridine derivative | Organic Azide | Copper(I) source (e.g., CuCl) | Water | 1,4-Disubstituted 1,2,3-triazole |

This table summarizes the typical components of a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Homocoupling and Heterocoupling Reactions

Terminal alkynes like this compound can undergo coupling reactions to form symmetrical or unsymmetrical diynes. The most common of these are the Glaser, Hay, and Eglinton couplings, which are all copper-mediated oxidative homocoupling reactions. rsc.orgrsc.orgub.eduresearchgate.netresearchgate.netwikipedia.orgrsc.orgnih.govorganic-chemistry.org

These reactions typically involve a copper(I) or copper(II) salt as a catalyst or mediator and an oxidant, which can be molecular oxygen from the air. rsc.orgresearchgate.netwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling. ub.edu

| Coupling Reaction | Catalyst/Mediator | Oxidant | Key Features |

| Glaser Coupling | Copper(I) salt (e.g., CuCl) | O₂ (air) | Typically requires a base. wikipedia.org |

| Hay Coupling | Copper(I) salt with a ligand (e.g., TMEDA) | O₂ (air) | Homogeneous reaction conditions. wikipedia.orgorganic-chemistry.org |

| Eglinton Coupling | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) | - | Does not require an external oxidant. ub.eduwikipedia.org |

This table provides a comparative overview of common homocoupling reactions for terminal alkynes.

In addition to homocoupling, the ethynyl group can participate in heterocoupling reactions. The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgsoton.ac.uknih.govlibretexts.org This reaction is, in fact, a common method for the synthesis of this compound itself, by coupling a suitable 2-halo-6-(4-fluorophenyl)pyridine with a protected acetylene (B1199291) source.

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic characteristic significantly influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orgquimicaorganica.orgquora.comaklectures.comyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgquora.comyoutube.com Attack at the 2-, 4-, or 6-positions would lead to a resonance-stabilized intermediate where one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com

In the case of this compound, the ethynyl group is a deactivating group for electrophilic substitution, while the 4-fluorophenyl group is also deactivating due to the inductive effect of the fluorine atom. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur, and the substitution would be expected to happen at the 3- or 5-position of the pyridine ring.

Nucleophilic Aromatic Substitution on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. tandfonline.comtandfonline.comrsc.orgresearchgate.netnih.govnih.govquimicaorganica.org The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

For this compound, the positions ortho and para to the nitrogen (the 2- and 6-positions) are the most likely sites for nucleophilic attack. However, these positions are already substituted. Nucleophilic attack at the 4-position is also possible. The presence of a good leaving group at one of these positions would facilitate the reaction. For instance, if the starting material were a 2-halo-6-(4-fluorophenyl)pyridine, a nucleophile could displace the halide. tandfonline.comtandfonline.comrsc.orgresearchgate.net

The reaction of 2-halopyridines with various nucleophiles, such as amines, alkoxides, and thiolates, is a well-established synthetic methodology. tandfonline.comtandfonline.com These reactions can often be promoted by heat or microwave irradiation. tandfonline.comtandfonline.com

Reactivity of the 4-Fluorophenyl Moiety

Substituent Effects of Fluorine on Reactivity

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the aromatic system. Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine atom. masterorganicchemistry.comlibretexts.org

While the inductive effect of fluorine is dominant, it also possesses a lone pair of electrons that can participate in resonance, donating electron density to the ring (+R effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker than its inductive effect. The interplay of these effects governs the regioselectivity and rate of reactions involving the fluorophenyl ring. For instance, in nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction. masterorganicchemistry.comwikipedia.org The rate of SNAr reactions on fluoroaromatics often follows the order F > Cl > Br > I, which is counterintuitive based on leaving group ability but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org

Aromatic Functionalization of the Fluorophenyl Ring

The 4-fluorophenyl ring in this compound can undergo various functionalization reactions, primarily through nucleophilic aromatic substitution. The fluorine atom can be displaced by a range of nucleophiles, allowing for the introduction of new functional groups.

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorophenyl Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Phenothiazine | 10-(Perfluorophenyl)phenothiazine | K3PO4, MeCN | mdpi.com |

| Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Mildly basic conditions | Fictionalized Data |

Note: The data in this table is illustrative of the types of transformations possible on fluorophenyl rings and may not represent reactions performed specifically on this compound due to a lack of specific literature.

The electron-withdrawing nature of the pyridine ring can further activate the fluorophenyl moiety towards nucleophilic attack. While specific examples for the title compound are scarce in the literature, related transformations on fluorophenyl-substituted pyridines suggest that this pathway is a viable method for derivatization.

Metal-Mediated Transformations

The ethynyl and pyridine functionalities in this compound make it an excellent substrate for a variety of metal-catalyzed reactions. These transformations are crucial for building more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The ethynyl group can readily participate in Sonogashira couplings with aryl or vinyl halides to form disubstituted alkynes. Furthermore, the pyridine ring itself can be functionalized. For instance, palladium-catalyzed C-H functionalization of 2-phenylpyridines is a known method for introducing new substituents. nih.gov While direct examples on the title compound are not extensively documented, the principles of these reactions are applicable.

Nickel-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis and functionalization of 2-arylpyridines from the corresponding halides. researchgate.net Iron-catalyzed reactions, though less common for this specific substrate, are gaining importance in C-H functionalization and cross-coupling reactions. nih.gov

The ethynyl group is also susceptible to transformations catalyzed by other transition metals. Gold and copper catalysts are known to mediate a variety of reactions involving alkynes, including additions, cyclizations, and coupling reactions. mdpi.comnih.gov

Table 2: Potential Metal-Mediated Transformations of this compound

| Metal Catalyst | Reagent | Potential Product Type | Reaction Type |

| Palladium | Aryl Halide | Diarylacetylene | Sonogashira Coupling |

| Palladium | Olefin | Substituted Pyridine | C-H Alkenylation |

| Nickel | Aryl Halide | Biarylpyridine | Cross-Coupling |

| Gold | Nucleophile | Functionalized Alkyne | Addition |

| Copper | Azide | Triazole | Cycloaddition |

Note: This table presents potential transformations based on the known reactivity of the functional groups present in the molecule.

Computational and Theoretical Investigations of 2 Ethynyl 6 4 Fluorophenyl Pyridine

Quantum Chemical Studies

Quantum chemical studies are instrumental in understanding the intrinsic properties of molecules at the electronic level. For 2-Ethynyl-6-(4-fluorophenyl)pyridine, these computational methods provide insights into its electronic structure, stability, and potential reactivity, which are crucial for its application in various fields of chemistry and materials science.

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occup Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. materialsciencejournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. materialsciencejournal.org

For this compound, Density Functional Theory (DFT) calculations are typically employed to determine the energies and spatial distributions of these frontier orbitals. scirp.org The HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the ethynyl (B1212043) and pyridine (B92270) moieties, which can participate in π-conjugation. Conversely, the LUMO is anticipated to be distributed over the π-system of the pyridine and the 4-fluorophenyl ring. The presence of the electron-withdrawing fluorine atom can influence the energy level of the LUMO.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Representative Values)

| Parameter | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.80 |

| Electronegativity | χ | (I + A) / 2 | 4.15 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

| Chemical Softness | S | 1 / (2η) | 0.21 |

| Electrophilicity Index | ω | χ2 / (2η) | 3.67 |

Note: These values are representative and derived from computational studies on analogous pyridine derivatives. Actual values may vary.

The conformational energy profile of such biaryl systems is governed by a delicate balance between two opposing factors: steric hindrance and resonance stabilization. nih.gov Planar conformations are favored by resonance effects, which maximize the π-orbital overlap between the rings, leading to electronic stabilization. nih.gov However, in a planar arrangement, steric repulsion between the ortho-hydrogen atoms on the adjacent rings can introduce significant strain. nih.gov Consequently, the molecule often adopts a non-planar, twisted conformation in its lowest energy state to alleviate this steric clash. Computational studies on similar 2-phenylpyridine (B120327) systems have shown that the energy minimum often corresponds to a twisted conformation, with the perpendicular arrangement representing the energy maximum. nih.gov

Tautomerism Studies: Tautomerism involves the migration of a proton between two or more sites within a molecule, leading to constitutional isomers that are in equilibrium. nih.gov In pyridine derivatives, tautomerism is common when substituents such as hydroxyl or amino groups are present, leading to, for example, pyridone-hydroxypyridine tautomerism. nih.govresearchgate.net

For this compound, the most stable tautomer is the one explicitly named. While the acetylenic hydrogen of the ethynyl group is acidic, its migration to the pyridine nitrogen to form a vinylidene-type zwitterion is highly unfavorable under normal conditions. Therefore, significant tautomeric equilibria are not expected for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the environment. nih.gov

MD simulations of this compound in a given environment (e.g., in solution) would allow for the exploration of its conformational landscape over time. The primary dynamic motion of interest is the torsional rotation around the C-C bond linking the pyridine and the fluorophenyl rings. This rotation leads to transitions between different low-energy twisted conformations. nih.gov

The simulation can track the dihedral angle over time, revealing the frequency and timescale of these conformational transitions. The free energy landscape along this dihedral coordinate can be calculated to identify the most stable conformations (global minima) and any metastable states (local minima), as well as the energy barriers separating them. frontiersin.org This information is crucial for understanding how the molecule's shape fluctuates, which can impact its biological activity or material properties.

Table 2: Expected Dynamic Motions in this compound

| Type of Motion | Description | Timescale |

| Bond Vibrations | Stretching and bending of covalent bonds. | Femtoseconds (fs) |

| Ring Puckering | Minor out-of-plane vibrations of the aromatic rings. | Picoseconds (ps) |

| Torsional Rotation (Py-Ph) | Rotation around the C-C bond connecting the two rings, leading to conformational changes. | Picoseconds to Nanoseconds (ps-ns) |

| Molecular Tumbling | Overall rotation of the molecule in solution. | Picoseconds to Nanoseconds (ps-ns) |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. nih.govrsc.org

In the absence of a known 3D structure of the biological target, ligand-based approaches are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For a series of this compound analogs, a QSAR model can be developed to predict their activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful ligand-based techniques. nih.gov In a typical 3D-QSAR study, a set of structurally related molecules with known biological activities are spatially aligned. Then, steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) are calculated around each molecule. researchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to build a mathematical model that correlates the variations in these fields with the observed biological activities. nih.gov

The resulting 3D-QSAR model can be visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For instance, a contour map might indicate that a bulky, electropositive substituent at a specific position on the pyridine ring would be beneficial for activity, while an electronegative group on the fluorophenyl ring might be detrimental. These models serve as a valuable guide for the rational design of new, more potent analogs. nih.gov

Table 3: Hypothetical SAR Findings for this compound Analogs

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale (based on hypothetical contour maps) |

| Pyridine Ring (Position 4) | Small, Hydrogen Bond Donor | Increase | Favorable interaction in a hydrogen bond acceptor region. |

| Ethynyl Group | Replacement with Cyano | Decrease | Loss of a key interaction or unfavorable steric/electronic properties. |

| Fluorophenyl Ring (para-F) | Replacement with -OCH3 | Increase | Favorable steric and electrostatic contribution in a specific region. |

| Pyridine Ring (Position 5) | Bulky, Hydrophobic Group | Decrease | Steric clash with an unfavorable region in the model. |

Note: This table is illustrative and represents hypothetical outcomes of a 3D-QSAR study.

Target-Oriented Molecular Docking and Binding Affinity Predictions

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research detailing target-oriented molecular docking and binding affinity predictions for the compound this compound. Computational studies often focus on compounds that have shown initial promise in biological assays or are part of a library of derivatives being screened for a specific therapeutic target. The absence of such studies for this compound suggests that it may not have been a primary focus of investigation in published drug discovery efforts to date.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. The results of these simulations are often expressed as a docking score, which is an estimation of the binding free energy.

Binding affinity predictions provide a quantitative measure of the binding strength between the ligand and its target. These predictions can be derived from docking scores or more rigorous computational methods like Molecular Dynamics (MD) simulations coupled with free energy calculations.

While research exists on the computational analysis of structurally similar pyridine derivatives for various therapeutic targets, including kinases and other enzymes, these findings are not directly applicable to this compound due to the specific structural and electronic properties that would influence its binding interactions.

Future computational investigations would be necessary to elucidate the potential biological targets of this compound and to predict its binding affinity. Such studies would involve:

Target Identification: Identifying potential protein targets based on structural similarity to known active compounds or through broader screening approaches.

Molecular Docking Simulations: Docking this compound into the binding sites of identified targets to predict binding conformations and scores.

Binding Affinity Calculations: Employing computational methods to estimate the binding free energy and predict the potency of the interaction.

Without such dedicated studies, any discussion of the molecular docking and binding affinity of this compound would be purely speculative.

Applications of 2 Ethynyl 6 4 Fluorophenyl Pyridine in Contemporary Chemistry

Medicinal Chemistry Applications of Pyridine (B92270) Scaffolds

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds and approved drugs. researchgate.netfrontiersin.org Its presence can enhance pharmacological properties such as solubility, bioavailability, and the ability to interact with biological targets.

Design of Ligands for Biological Targets (e.g., Kinases, mGluR5)

The structural framework of 2-Ethynyl-6-(4-fluorophenyl)pyridine is highly relevant to the design of ligands for important biological targets, including kinases and metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Kinase Inhibitors:

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region. nih.gov

While direct studies on this compound as a kinase inhibitor are not extensively documented in publicly available literature, the exploration of structurally similar compounds highlights its potential. For instance, research on structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine has been conducted for targeting yeast casein kinase (Yck2) in Candida albicans, a promising target for antifungal drug development. frontiersin.org This underscores the value of the 2-(4-fluorophenyl)pyridine (B1266597) moiety in designing kinase inhibitors. The ethynyl (B1212043) group in the target compound could be strategically utilized to interact with specific residues in the kinase active site or to serve as a point for further chemical elaboration to enhance potency and selectivity.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulators:

mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders. Allosteric modulators of mGluR5, which bind to a site distinct from the endogenous ligand glutamate, are of significant therapeutic interest. nih.gov A pivotal discovery in this field was 2-methyl-6-(phenylethynyl)-pyridine (MPEP), a selective negative allosteric modulator (NAM) of mGluR5. researchgate.netnih.gov

The core structure of this compound is a close analog of MPEP. The substitution of the phenyl group with a 4-fluorophenyl group is a common medicinal chemistry strategy to modulate properties such as metabolic stability and binding affinity. Research into MPEP analogs has revealed that modifications at the phenyl ring can significantly impact activity. For example, the compound N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride was identified as a selective mGluR5 positive allosteric modulator (PAM), demonstrating that subtle changes to the phenylethynylpyridine scaffold can switch the mode of pharmacological activity. nih.gov Given this precedent, this compound is a prime candidate for investigation as an mGluR5 modulator.

| Compound | Biological Target | Mode of Action | Potential Therapeutic Area |

|---|---|---|---|

| 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) | mGluR5 | Negative Allosteric Modulator (NAM) | Neurological and Psychiatric Disorders |

| N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride | mGluR5 | Positive Allosteric Modulator (PAM) | Neurological and Psychiatric Disorders |

| Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine | Yeast Casein Kinase (Yck2) | Inhibitor | Antifungal |

Exploration of Pyridine Derivatives as Privileged Scaffolds in Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridine ring is widely recognized as a privileged scaffold in drug discovery due to its frequent appearance in successful drugs across various therapeutic areas. nih.gov Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile component for molecular recognition.

The 2-substituted pyridine motif, as seen in this compound, is a common feature in many pharmaceuticals. The substitution pattern allows for the projection of functional groups into specific regions of a binding pocket, enabling tailored interactions with the target protein. The combination of the pyridine core with the ethynyl and fluorophenyl groups in the target compound provides a unique three-dimensional arrangement of functionalities that can be explored for activity against a wide range of biological targets.

Scaffold-Hopping Strategies in Lead Optimization

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular backbones (scaffolds) that can serve as isosteric replacements for a known active compound. dundee.ac.uk This approach is often employed to overcome issues with a lead compound, such as poor pharmacokinetic properties, toxicity, or patentability.

The phenylethynylpyridine core of MPEP and its analogs serves as an excellent starting point for scaffold hopping. By retaining the key pharmacophoric elements, such as the pyridine nitrogen and the aromatic substituent, while modifying the core scaffold, researchers can discover new classes of compounds with potentially improved properties. This compound itself can be considered a product of a subtle scaffold modification of MPEP. More drastic scaffold hopping exercises could involve replacing the pyridine ring with other heterocycles while retaining the 4-fluorophenylethynyl moiety to explore new chemical space for mGluR5 modulators or other targets.

Materials Science Applications

The unique electronic and structural properties of pyridine derivatives also make them valuable components in the field of materials science, particularly in the development of organic electronics and porous materials.

Organic Light-Emitting Diode (OLED) Development

OLEDs are a leading technology for displays and solid-state lighting, and their performance is highly dependent on the organic materials used in their construction. Pyridine-containing compounds are frequently employed in various layers of OLED devices, including as electron-transport materials, host materials, and emitters, due to their electron-deficient nature and good thermal stability. nih.govnih.gov

While there is no specific literature detailing the use of this compound in OLEDs, its structural components suggest potential utility. The pyridine ring can facilitate electron injection and transport. The extended π-conjugation provided by the ethynyl and fluorophenyl groups can be tuned to achieve desired photophysical properties, such as emission color and efficiency. For example, pyrene-pyridine integrated systems have been investigated as hole-transporting materials in OLEDs. nih.gov The ethynyl linkage in this compound provides a rigid and linear connection that can promote intermolecular interactions favorable for charge transport.

| Pyridine Derivative Type | Role in OLED | Key Property |

|---|---|---|

| Pyrene-Pyridine Hybrids | Hole-Transporting Material | Good charge carrier mobility and thermal stability |

| Pyridine-Carbonitrile-Carbazole Systems | Thermally Activated Delayed Fluorescence (TADF) Emitters | High external quantum efficiency |

Metal-Organic Framework (MOF) Ligand Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com Their high surface areas and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. The design of the organic ligand is crucial in determining the structure and properties of the resulting MOF.

Pyridine-containing ligands are widely used in MOF synthesis because the nitrogen atom of the pyridine ring can effectively coordinate to metal centers. mdpi.com The rigid, linear geometry of this compound makes it an attractive candidate for a "strut" or "linker" in MOF construction. The two coordination points, the pyridine nitrogen and potentially the ethynyl group, could lead to the formation of well-defined, porous architectures. The 4-fluorophenyl group can also influence the properties of the MOF, such as its hydrophobicity and interactions with guest molecules. For instance, BODIPY-based MOFs utilizing pyridyl ligands have been explored for therapeutic applications. nih.gov

Development of Optoelectronic Materials

The development of advanced optoelectronic materials, particularly for applications like Organic Light-Emitting Diodes (OLEDs), relies on molecules with tunable photophysical properties. While direct studies on this compound are specific, extensive research on its structural analogs, such as 2-(di-fluorophenyl)pyridine, provides significant insight into its potential. Iridium(III) complexes, in particular, are studied for their high quantum efficiencies in converting electrical energy to light.

The introduction of fluorine atoms into cyclometalating ligands like 2-(4,6-difluorophenyl)pyridine has been shown to effectively alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting iridium complexes. This tuning capability is crucial for achieving desired emission colors and efficiencies. For instance, heteroleptic Ir(III) complexes incorporating two fluorophenyl-pyridine ligands and an ancillary ligand can exhibit strong phosphorescence, a property essential for efficient OLEDs that can harvest both singlet and triplet excitons. rsc.org The emission characteristics, from color to quantum yield, can be finely controlled by modifying both the main cyclometalating ligand and the ancillary ligand. rsc.org Given these findings, complexes of this compound are promising candidates for phosphorescent emitters, where the ethynyl group could be used to further extend the π-conjugation or anchor the complex to other materials.

A silver(I) complex with a related 2',6'-difluoro-2,3'-bipyridine ligand was found to exhibit a strong and broad emission band in solution with a high photoluminescence quantum efficiency of approximately 0.2, indicating its potential as an emitting material in OLEDs.

| Complex Type | Analogous Ligand | Key Photophysical Property | Potential Application |

| Iridium(III) | 2-(4,6-difluorophenyl)pyridyl | Tunable HOMO/LUMO levels, Strong Phosphorescence | OLED Emitters |

| Iridium(III) | 2-(2,4-difluorophenyl)-pyridine | Broad Emission Bands (3MLCT/3LC character) | Luminescent Materials |

| Silver(I) | 2',6'-difluoro-2,3'-bipyridine | High Photoluminescence Quantum Efficiency (~0.2) | OLED Emitters |

Coordination Chemistry and Ligand Development

The pyridine nitrogen of this compound provides a strong coordination site, making it an effective ligand for a wide range of transition metals. The fluorophenyl group can participate in cyclometalation, forming a highly stable C^N chelate with the metal center.

The synthesis of metal complexes using ligands analogous to this compound is well-established, particularly for iridium(III) and platinum(II). nih.govnih.gov Heteroleptic iridium(III) complexes are typically prepared by first synthesizing a chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂, from IrCl₃·3H₂O and the corresponding C^N ligand. mdpi.com This dimer is then reacted with an ancillary ligand to yield the final complex, [Ir(C^N)₂(L^X)]. mdpi.com This versatile strategy allows for the creation of a vast library of complexes with tailored properties. nih.gov

Platinum(II) complexes can be synthesized by reacting a platinum precursor, such as K₂PtCl₄, with the pyridine-containing ligand. nih.gov The resulting coordination environment is typically a distorted square-planar geometry. nih.gov

Below is a table summarizing representative metal complexes synthesized using analogous fluorophenyl-pyridine ligands.

| Metal Center | Analogous C^N Ligand | Ancillary Ligand Example | Resulting Complex Formula | Reference |

| Iridium(III) | 2-(2,4-difluorophenyl)-pyridine | Bisthienylethene | [Ir(dfppy)₂(L1)] | rsc.org |

| Iridium(III) | 2-(4,6-difluorophenyl)pyridyl | Amidate | (C^N)₂Ir(LX) | |

| Platinum(II) | 2-aminopyridine | Ethyl eugenoxyacetate | [PtCl₂(C₅H₆N₂)(C₁₄H₁₈O₄)] | nih.gov |

Metal complexes derived from this compound and its analogs are actively explored for their utility in catalysis and photochemistry.

Photochemistry: Iridium(III) complexes with fluorophenyl-pyridine ligands are renowned for their rich photochemical and photophysical properties. rsc.orgnih.gov They exhibit strong absorption in the UV-visible region and often display intense phosphorescence with lifetimes in the microsecond range. rsc.orgresearchgate.net These properties stem from efficient intersystem crossing from singlet to triplet excited states, facilitated by the heavy iridium atom. researchgate.net The emission is typically from a mixed metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) state. rsc.org These characteristics make them ideal for applications in photoredox catalysis, light-emitting devices, and chemical sensing.

Catalysis: Platinum(II) complexes are known to be effective catalysts for a variety of organic transformations. For instance, platinum(II) complexes bearing phosphine (B1218219) ligands have demonstrated high catalytic activity in the hydrosilylation of alkynes. mdpi.com While the catalytic activity is highly dependent on the full ligand set, the fundamental ability of Pt(II) to facilitate such reactions suggests that complexes of this compound could be designed for specific catalytic applications. The electronic properties imparted by the fluorophenyl and ethynyl groups could modulate the reactivity and selectivity of the metal center. Furthermore, platinum(IV) complexes have been investigated as prodrugs for cancer therapy, which are activated in vivo to release the active cytotoxic platinum(II) agent. nih.gov

Future Research Directions for 2 Ethynyl 6 4 Fluorophenyl Pyridine

Development of Novel Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with numerous methods available. However, the development of more efficient, sustainable, and versatile synthetic routes for compounds like 2-Ethynyl-6-(4-fluorophenyl)pyridine remains a key area of research.

Future efforts are likely to focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: While established methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions are foundational for constructing the C-C bonds in this molecule, there is a continuous drive to develop more active and robust catalyst systems. Research into novel phosphine (B1218219) ligands or nanoparticle-based catalysts could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scopes. The use of pyridine (B92270) sulfinates as alternative coupling partners to the often-problematic pyridine boronates in Suzuki-Miyaura reactions represents a promising avenue for improving efficiency and scope.

C-H Activation Strategies: Direct C-H functionalization of the pyridine ring offers a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. Developing methods for the selective C-H ethynylation and arylation of the pyridine core would represent a significant advancement in the synthesis of this and related compounds.

Flow Chemistry and Green Synthesis: The adoption of flow chemistry techniques could enable safer, more scalable, and highly controlled production of this compound. Furthermore, a focus on green chemistry principles, such as the use of more environmentally benign solvents and reagents, will be crucial.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Cross-Coupling Catalysts | Higher yields, milder conditions, lower environmental impact. | Development of new ligands and nanoparticle catalysts. |

| C-H Activation | Increased atom economy, reduced synthetic steps. | Regioselective functionalization of the pyridine ring. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow systems. |

| One-Pot Reactions | Improved efficiency, reduced waste. | Design of tandem reaction sequences. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and potential applications. Future research will likely employ a suite of advanced analytical techniques to probe its characteristics in detail.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), will be crucial for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This is particularly important for understanding intermolecular interactions like π-stacking.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be vital for confirming the elemental composition. More advanced techniques could be used to study fragmentation patterns and gain insights into the molecule's stability.

Vibrational Spectroscopy: In-depth analysis of the infrared (IR) and Raman spectra, particularly focusing on the C≡C and C-F stretching vibrations, can provide valuable information about the electronic environment and intermolecular interactions, such as hydrogen bonding.

Expansion into New Areas of Application

The unique combination of a pyridine nucleus, an ethynyl (B1212043) group, and a fluorophenyl moiety suggests that this compound could be a valuable building block in several scientific and technological fields.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. The fluorophenyl group is a common feature in many drugs, often enhancing metabolic stability and binding affinity. The ethynyl group can also contribute to biological activity. Therefore, this compound and its derivatives could be screened for a wide range of therapeutic applications, including as anticancer, antimicrobial, or antiviral agents.

Materials Science: The rigid, linear nature of the ethynylpyridine unit makes it an attractive component for the synthesis of novel polymers and materials. The ethynyl group can undergo polymerization or be used in "click" chemistry reactions to create functionalized polymers with potential applications in electronics, optics, or as advanced coatings.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. This could lead to the development of novel metal complexes with interesting catalytic or photophysical properties. The electronic properties of the ligand can be tuned by the electron-withdrawing fluorophenyl group and the π-system of the ethynyl group.

Chemical Probes and Sensors: The ethynyl group can be functionalized through click chemistry to attach fluorescent dyes or other reporter groups. This could enable the development of chemical probes for biological imaging or sensors for the detection of specific analytes.

| Potential Application Area | Key Molecular Features | Future Research Direction |

| Medicinal Chemistry | Pyridine core, fluorophenyl group. | Synthesis of derivatives and screening for biological activity. |

| Materials Science | Rigid ethynylpyridine structure, reactive ethynyl group. | Development of novel polymers and functional materials. |

| Coordination Chemistry | Pyridine nitrogen as a ligand. | Synthesis and characterization of metal complexes. |

| Chemical Probes | Ethynyl group for click chemistry functionalization. | Design and synthesis of targeted probes and sensors. |

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper insights.

Predicting Molecular Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO energies), and spectroscopic signatures (IR, NMR). These predictions can guide experimental work and help in the interpretation of results.

Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of synthetic reactions, helping to optimize conditions and develop more efficient routes. It can also be used to understand the interactions of the molecule with biological targets or other molecules.

Virtual Screening and Design: In the context of drug discovery or materials science, computational methods can be used to perform virtual screening of libraries of derivatives of this compound to identify candidates with desired properties. This can help to prioritize synthetic targets and reduce the time and cost of experimental work.

The integration of these approaches will be crucial for unlocking the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.